Cas no 473567-24-7 (ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride)

Ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride is a synthetic organic compound featuring a piperidine core functionalized with ester, hydroxy, and methoxyphenoxy groups. The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical and research applications. Its structural complexity allows for potential interactions with biological targets, particularly in neurological or cardiovascular studies. The presence of both hydrophilic (hydroxy, ester) and lipophilic (methoxyphenoxy) moieties contributes to balanced physicochemical properties, facilitating formulation development. This compound is typically utilized as an intermediate in drug discovery or as a reference standard in analytical chemistry. Proper handling under controlled conditions is recommended due to its reactive functional groups.
ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride structure
473567-24-7 structure
Product name:ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride
CAS No:473567-24-7
MF:C18H28ClNO5
MW:373.871624946594
MDL:MFCD02220832
CID:5232103
PubChem ID:2770271

ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinecarboxylic acid, 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-, ethyl ester, hydrochloride (1:1)
    • ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride
    • MDL: MFCD02220832
    • Inchi: 1S/C18H27NO5.ClH/c1-3-23-18(21)14-7-9-19(10-8-14)12-15(20)13-24-17-6-4-5-16(11-17)22-2;/h4-6,11,14-15,20H,3,7-10,12-13H2,1-2H3;1H
    • InChI Key: WZQUPMVREKYXHO-UHFFFAOYSA-N
    • SMILES: C(N1CCC(C(=O)OCC)CC1)C(O)COC1C=CC=C(OC)C=1.Cl

ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-236240-0.5g
473567-24-7 95%
0.5g
$671.0 2024-06-19
Enamine
EN300-236240-10.0g
473567-24-7 95%
10.0g
$3007.0 2024-06-19
Life Chemicals
F0840-0020-15mg
ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate hydrochloride
473567-24-7 90%+
15mg
$89.0 2023-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1362101-50mg
Ethyl 1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperidine-4-carboxylate hydrochloride
473567-24-7 98%
50mg
¥14786.00 2024-05-12
Life Chemicals
F0840-0020-2μmol
ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate hydrochloride
473567-24-7 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F0840-0020-10μmol
ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate hydrochloride
473567-24-7 90%+
10μmol
$69.0 2023-07-28
Enamine
EN300-236240-5.0g
473567-24-7 95%
5.0g
$2028.0 2024-06-19
Life Chemicals
F0840-0020-20mg
ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate hydrochloride
473567-24-7 90%+
20mg
$99.0 2023-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1362101-1g
Ethyl 1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperidine-4-carboxylate hydrochloride
473567-24-7 98%
1g
¥17609.00 2024-05-12
Enamine
EN300-236240-1.0g
473567-24-7 95%
1.0g
$699.0 2024-06-19

ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride Related Literature

Additional information on ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride

Comprehensive Introduction to Ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate Hydrochloride (CAS No. 473567-24-7)

Ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride (CAS No. 473567-24-7) is a chemically synthesized compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its piperidine backbone and ester functional group, is often explored for its potential applications in drug development and medicinal chemistry. Its unique structure, combining a hydroxypropyl moiety with a methoxyphenoxy group, makes it a subject of interest for researchers investigating novel therapeutic agents.

In recent years, the demand for piperidine derivatives has surged due to their versatility in drug design. The ethyl carboxylate group in this compound enhances its solubility and bioavailability, which are critical factors in pharmacokinetics. Researchers frequently search for "piperidine-based drug candidates" or "ester derivatives in medicinal chemistry," reflecting the growing interest in such compounds. The inclusion of a hydrochloride salt form further improves its stability, making it suitable for various experimental and formulation studies.

The compound's CAS No. 473567-24-7 is a key identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature. Its IUPAC name, though complex, provides a detailed description of its molecular structure, which is essential for patent filings and academic publications. The 3-methoxyphenoxy segment is particularly noteworthy, as it resembles motifs found in bioactive molecules targeting neurological and cardiovascular systems. This has led to increased searches for "methoxy-substituted phenoxy compounds" and "neuroprotective piperidine derivatives."

From a synthetic chemistry perspective, ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride is often synthesized via multi-step organic reactions, including esterification and ether formation. These processes are frequently optimized to improve yield and purity, topics commonly explored in "organic synthesis optimization" queries. The compound's chiral center at the hydroxy-bearing carbon also opens avenues for enantioselective synthesis, a hot topic in modern pharmaceutical research.

In the context of drug discovery, this compound's potential interactions with biological targets such as G-protein-coupled receptors (GPCRs) or ion channels are of particular interest. Computational studies and molecular docking simulations are often employed to predict its binding affinity, a method frequently searched as "in silico drug design." Additionally, its logP value and other physicochemical properties are critical for assessing its drug-likeness, aligning with the industry's focus on "ADME profiling."

As sustainability becomes a priority in chemical research, greener synthesis methods for piperidine carboxylates are gaining traction. Researchers are exploring catalytic processes and solvent-free reactions to reduce environmental impact, a trend reflected in searches for "green chemistry in drug synthesis." The compound's hydrochloride salt form also aligns with the need for stable, easily handled intermediates in large-scale production.

In summary, ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride (CAS No. 473567-24-7) represents a promising scaffold in medicinal chemistry. Its structural features and potential applications continue to drive research, making it a relevant topic in both academic and industrial settings. The compound's versatility ensures its place in ongoing discussions about drug development, synthetic methodology, and sustainable chemistry.

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